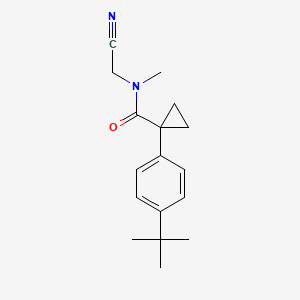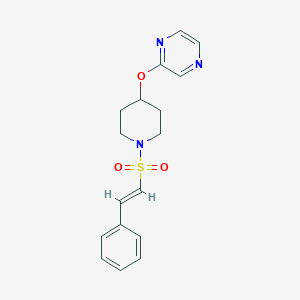
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine, also known as SSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also has antioxidant properties and can protect cells from oxidative stress. In addition, (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine has been shown to have anti-tumor activity and can induce cell death in cancer cells.
実験室実験の利点と制限
One of the main advantages of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine is its versatility in scientific research. It can be used in a variety of experimental models, including cell culture, animal models, and clinical trials. However, there are also some limitations to using (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine in lab experiments. It can be expensive to synthesize and may not be readily available in large quantities. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine. One area of interest is the development of more efficient synthesis methods to improve the yield and reduce the cost of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine. Another area of interest is the investigation of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine as a potential treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine and its potential side effects.
合成法
The synthesis of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine involves a multi-step process that starts with the reaction of 4-piperidone with paraformaldehyde to form 1,4-dihydropyridine. This intermediate is then reacted with styrylsulfonyl chloride to form the desired product, (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine. The yield of (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,13-8-15-4-2-1-3-5-15)20-11-6-16(7-12-20)23-17-14-18-9-10-19-17/h1-5,8-10,13-14,16H,6-7,11-12H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDQAHHUKORWMN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


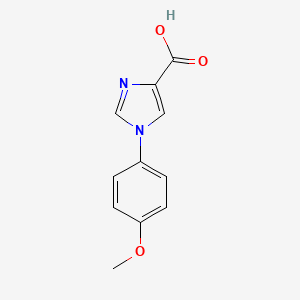
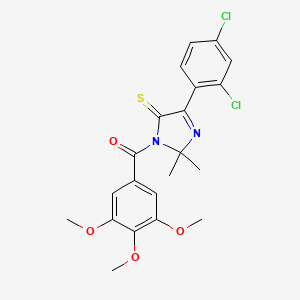
![1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2762568.png)

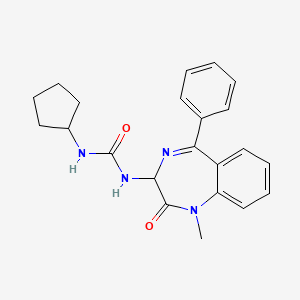
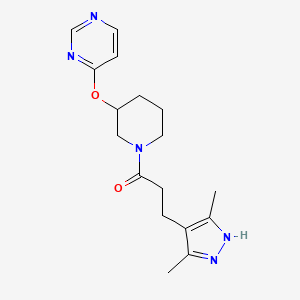
![1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2762577.png)
![ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate](/img/structure/B2762578.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide](/img/structure/B2762579.png)
![3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2762580.png)
![2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2762581.png)

